1-(2,5-difluorobenzoyl)azepane
Description
1-(2,5-Difluorobenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a 2,5-difluorobenzoyl moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in the synthesis of novel antimicrobial agents. A 2018 study demonstrated its incorporation into a larger pyrazolone derivative (3-((benzo[d]thiazol-2-ylmethyl)amino)-1-(2,5-difluorobenzoyl)-4-(2-(4-(substituted)phenyl)hydrazono)-1H-pyrazol-5(4H)-one), which exhibited promising antimicrobial activity against bacterial and fungal strains . The 2,5-difluoro substitution on the benzoyl group is hypothesized to enhance electrophilicity and membrane permeability, critical for targeting microbial enzymes or cell walls.
Properties
IUPAC Name |
azepan-1-yl-(2,5-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-5-6-12(15)11(9-10)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRJDOPDHPVZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
1-[3-(2-Phenoxyethoxy)benzoyl]azepane
This analog replaces the 2,5-difluoro substituents with a bulkier 3-(2-phenoxyethoxy) group. Key differences include:
- Molecular Weight : 339.43 g/mol (vs. ~253.26 g/mol for 1-(2,5-difluorobenzoyl)azepane) .
- Activity : While antimicrobial data are unavailable for this analog, its structural modifications highlight the sensitivity of bioactivity to substituent size and polarity.
Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
Though pharmacologically distinct, diazepam shares a seven-membered nitrogen-containing ring (diazepine) and aromatic substituents. Key contrasts include:
- Structure : Diazepam features a fused benzene-diazepine ring system with chloro, methyl, and phenyl groups, unlike the azepane-benzoyl scaffold of the target compound .
- Activity : Diazepam is a central nervous system (CNS) depressant targeting GABA receptors, whereas this compound derivatives exhibit antimicrobial effects .
- Safety Profile : Diazepam carries risks of dependence and toxicity (R61, R22, R68, R52/53) , while the target compound’s safety data remain under investigation.
Data Table: Key Properties of Compared Compounds
*Estimated based on structural analysis.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -F) : The 2,5-difluoro substitution likely enhances electrophilicity, improving interactions with microbial targets .
- Bulky Substituents (e.g., phenoxyethoxy): May hinder membrane permeability or enzyme binding, though this requires empirical validation .
- Chloro/Methyl Groups (e.g., diazepam) : Critical for GABA receptor binding but irrelevant to antimicrobial mechanisms, underscoring the role of substituent-target complementarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
